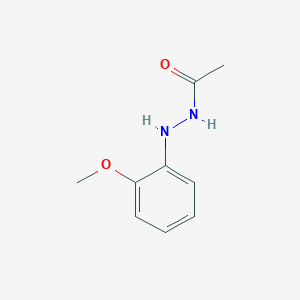

N'-(2-Methoxyphenyl)acetohydrazide

描述

Significance of the Hydrazide Moiety in Contemporary Chemical Research

The hydrazide functional group (-CONHNH2) is of considerable interest in medicinal chemistry due to its versatile applications. mdpi.comresearchgate.net This moiety is a key component in numerous compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govphytojournal.com The ability of the hydrazide group to form stable complexes with various metal ions also makes it a valuable ligand in coordination chemistry. evitachem.com Furthermore, hydrazides are important intermediates in the synthesis of a wide array of heterocyclic systems like 1,3,4-oxadiazoles, pyrazoles, and triazoles. mdpi.com

The hydrazide-hydrazone linkage (-CO-NH-N=CH-) is a prominent structural feature in many pharmacologically active molecules. nih.gov This functional group imparts unique physicochemical properties to the molecules, including the potential for E/Z isomerism and the ability to form hydrogen bonds, which can influence their interaction with biological targets. mdpi.com

Overview of N'-(2-Methoxyphenyl)acetohydrazide within the Broader Context of Acetohydrazide Chemistry

This compound belongs to the acetohydrazide class of compounds, which are derivatives of acetic acid hydrazide. The core structure consists of an acetohydrazide backbone substituted with a 2-methoxyphenyl group. The presence of the methoxy (B1213986) group on the phenyl ring can influence the compound's electronic properties, solubility, and biological interactions.

Below is a data table summarizing the key properties of this compound:

Foundational Research Areas Pertaining to Acetohydrazide Scaffolds

Research on acetohydrazide scaffolds is diverse and spans several key areas:

Synthesis of Novel Derivatives: A primary focus is the synthesis of new acetohydrazide derivatives by introducing various substituents to the core structure. This allows for the exploration of structure-activity relationships and the development of compounds with enhanced biological activities. journaljpri.comekb.eg

Biological Activity Screening: Acetohydrazide derivatives are widely screened for a range of biological activities, including antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and antioxidant properties. nih.govnih.govnih.gov

Coordination Chemistry: The ability of the hydrazide moiety to act as a ligand for metal ions is explored in coordination chemistry. The resulting metal complexes often exhibit unique catalytic and biological properties. evitachem.com

Development of Heterocyclic Compounds: Acetohydrazides are valuable precursors for the synthesis of various heterocyclic compounds, which are themselves an important class of biologically active molecules. mdpi.comresearchgate.net

Scope and Research Focus of the Comprehensive Academic Outline

This article provides a detailed examination of the chemical compound this compound. The subsequent sections will delve into its synthesis, spectroscopic characterization, and a thorough investigation of its reported biological activities, with a specific focus on its antimicrobial and antioxidant properties. The information presented is based on a comprehensive review of existing scientific literature.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N'-(2-methoxyphenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7(12)10-11-8-5-3-4-6-9(8)13-2/h3-6,11H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHNAHJRZNELLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Spectroscopic Characterization

Synthetic Methodologies for this compound

The synthesis of acetohydrazide derivatives like this compound typically involves a multi-step process. A common approach begins with the reaction of an appropriate starting material with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate. growingscience.com For instance, the synthesis of 2-(4-methoxyphenylamino)acetohydrazide is achieved by reacting ethyl-(4-methoxyphenyl)glycinate with hydrazine hydrate in ethanol (B145695). growingscience.com This intermediate can then be further reacted to yield the final product.

Another general method for synthesizing hydrazide-hydrazone derivatives involves the condensation reaction of a suitable hydrazide with an aldehyde or ketone. nih.gov This reaction is often carried out by heating the reactants in an organic solvent such as ethanol or methanol. mdpi.comnih.gov

Spectroscopic Data and Structural Elucidation

The structure of this compound and related compounds is confirmed using various spectroscopic techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For example, the IR spectrum of an acetohydrazide derivative would typically show absorption bands corresponding to the N-H, C=O (carbonyl), and C-O-C (ether) stretching vibrations. iucr.orgacs.org The carbonyl stretching vibration is a strong peak usually observed in the region of 1600-1800 cm⁻¹. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular formula. rsc.org

The following table presents typical spectroscopic data for a related acetohydrazide derivative, (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide, to illustrate the types of data obtained:

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation and Conformational Analysis

The structural confirmation and detailed analysis of N'-(2-Methoxyphenyl)acetohydrazide rely on several key spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework, Infrared (IR) spectroscopy for identifying functional groups and their vibrational modes, Ultraviolet-Visible (UV-Vis) spectroscopy for probing electronic transitions, and Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns. While a powerful tool for gas-phase conformational analysis, specific microwave spectroscopy data for this compound is not prevalent in the literature.

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-acylhydrazone derivatives, NMR is also crucial for studying the existence of conformational isomers in solution. javeriana.edu.coupi.edu

The ¹H and ¹³C NMR spectra of this compound are predicted based on data from closely related analogues, such as N-(2-Methoxyphenyl)acetamide, N'-(2-Methoxybenzylidene)acetohydrazide, and other N'-substituted acetohydrazides. iucr.orgekb.egchemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the 2-methoxyphenyl group typically appear in the downfield region of δ 6.8–8.0 ppm. chemicalbook.com The methoxy (B1213986) group (OCH₃) protons would present as a sharp singlet around δ 3.8 ppm. chemicalbook.com The methylene (B1212753) (CH₂) protons of the acetyl group are expected to resonate as a singlet, while the amide (NH) and hydrazide (NH) protons would appear as exchangeable signals, often as broad singlets, at varying chemical shifts depending on the solvent and concentration. ekb.eg The acetyl methyl (CH₃) protons would be observed as a singlet in the upfield region, typically around δ 2.1–2.3 ppm. chemicalbook.com Due to restricted rotation around the C(O)-N bond, some N-acylhydrazones exist as a mixture of E/Z geometrical isomers or syn/anti conformers, which can lead to the duplication of signals in the NMR spectrum. upi.eduscielo.br

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the acetohydrazide moiety is characteristically found in the highly deshielded region of the spectrum, around δ 165–175 ppm. ekb.eg The carbons of the aromatic ring are expected between δ 110 and δ 150 ppm, with the carbon attached to the methoxy group (C-O) appearing at the lower field end of this range. chemicalbook.com The methoxy carbon (OCH₃) itself would have a signal around δ 55 ppm. chemicalbook.com The methyl (CH₃) and methylene (CH₂) carbons of the acetyl group would appear at the higher field end of the spectrum. ekb.eg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Data is compiled and predicted based on analogous structures from the literature. ekb.egchemicalbook.comchemicalbook.com

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~ 2.2 | ~ 20-25 |

| Methoxy OCH₃ | ~ 3.8 | ~ 55-56 |

| Aromatic CH | ~ 6.8 - 8.0 | ~ 110 - 130 |

| Aromatic C-N | - | ~ 140-145 |

| Aromatic C-O | - | ~ 147-150 |

| Carbonyl C=O | - | ~ 168 - 174 |

| Amide/Hydrazide NH | Variable (Broad) | - |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

The most prominent bands would include:

N-H Stretching: Hydrazides typically show N-H stretching vibrations in the region of 3200-3400 cm⁻¹. These bands can sometimes appear as multiple peaks, corresponding to the different NH groups in the hydrazide moiety. ekb.egpnrjournal.com

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹. ekb.eg

C=O Stretching: A strong absorption band corresponding to the carbonyl (amide I) group stretching is expected in the range of 1640-1680 cm⁻¹. This is a very characteristic peak for hydrazide derivatives. ekb.eg

N-H Bending: The N-H bending vibration (amide II band) typically appears around 1520-1550 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. ekb.eg

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong band around 1230-1260 cm⁻¹ (asymmetric) and near 1020-1050 cm⁻¹ (symmetric). pnrjournal.com

Table 2: Characteristic IR Absorption Frequencies for this compound Data compiled from literature on analogous compounds. ekb.egpnrjournal.comnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3400 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850 - 2980 | Medium-Weak |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |

| N-H (Amide II) | Bending | 1520 - 1550 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| C-O (Aryl ether) | Asymmetric Stretching | 1230 - 1260 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing chromophores—groups of atoms with π electrons—can absorb light in the ultraviolet or visible range, promoting electrons from a ground electronic state to a higher energy state.

The structure of this compound contains two main chromophores: the phenyl ring and the carbonyl group of the acetohydrazide moiety. The expected electronic transitions are:

π → π* transitions: These high-intensity transitions are associated with the aromatic system and the C=O group. For the benzene (B151609) ring, characteristic absorptions appear around 200-270 nm. upi.edursc.org

n → π* transitions: These are lower-intensity transitions involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen atoms) to an anti-bonding π* orbital. These typically occur at longer wavelengths (λ > 250 nm) compared to the π → π* transitions. upi.edursc.org

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or chloroform (B151607) is predicted to show strong absorption bands below 280 nm, corresponding to the π → π* transitions of the aromatic ring and the carbonyl group. A weaker, longer-wavelength absorption band corresponding to the n → π* transition of the carbonyl group may also be observed. rsc.orgbldpharm.com

Table 3: Predicted Electronic Transitions for this compound Based on general principles and data for related structures. upi.edursc.org

| Transition | Chromophore | Expected λₘₐₓ (nm) | Relative Intensity |

| π → π | Phenyl Ring, C=O | < 280 | High |

| n → π | C=O, -NH-NH- | > 250 | Low |

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₉H₁₂N₂O₂), the calculated molecular weight is approximately 180.20 g/mol . fluorochem.co.uknih.gov

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ would be observed at m/z 180 or 181, respectively. ekb.eg This peak confirms the molecular weight of the compound.

The fragmentation pattern provides insight into the compound's structure. Key fragmentations would likely involve the cleavage of the relatively weak N-N and N-C bonds of the hydrazide group. Common fragmentation pathways for related hydrazides include:

Cleavage of the N-N bond, leading to the formation of an acylium ion and a substituted hydrazine (B178648) radical.

Cleavage of the C(O)-NH bond.

Loss of small neutral molecules like H₂O, CO, or CH₃.

Fragmentation of the methoxyphenyl group, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group.

Analysis of the masses of these fragment ions helps to piece together the structure of the parent molecule. ekb.eg

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by molecules in the gas phase, corresponding to transitions between rotational energy levels. This method can provide extremely precise information about the molecule's geometry, including bond lengths, bond angles, and the moments of inertia.

For a flexible molecule like this compound, different conformers (rotamers) arising from rotation around single bonds (e.g., the C-N and N-N bonds of the hydrazide, and the C-O bond of the methoxy group) would have distinct rotational spectra. By analyzing these spectra, it is theoretically possible to identify the specific conformers present in the gas phase and determine their relative energies and populations.

The precise arrangement of atoms and the nature of intermolecular forces within a crystalline solid are fundamental to understanding its properties. For this compound, these characteristics are primarily investigated through solid-state analytical techniques.

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. uhu-ciqso.es This powerful technique provides precise data on the spatial coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles that define the molecule's conformation in the solid state.

Single Crystal X-ray Diffraction for Precise Atomic Arrangement and Bond Parameters

Single crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail regarding molecular geometry. uhu-ciqso.es For a Schiff base derivative, N'-(2-Methoxybenzylidene)acetohydrazide, which shares a similar core structure, SC-XRD analysis revealed that the acetohydrazide group is nearly planar and forms a dihedral angle of 12.15 (14)° with the benzene ring. The molecule adopts a trans configuration about the C=N bond.

A comprehensive search of crystallographic literature did not yield specific single-crystal X-ray diffraction data for this compound. However, were such data available, it would provide the bond parameters as illustrated in the hypothetical table below.

| Parameter | Value |

|---|---|

| C-C (phenyl ring) | Data not available |

| C-O (methoxy) | Data not available |

| N-N (hydrazide) | Data not available |

| C=O (amide) | Data not available |

| C-N-N (angle) | Data not available |

| O=C-N (angle) | Data not available |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. iucr.orgnih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of how molecules pack together, highlighting key interactions such as hydrogen bonds. nih.gov

Contributions of H...H, C...H/H...C, and O...H/H...O Contacts to Crystal Packing

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| Other | Data not available |

Analysis of Crystal Packing Motifs and Supramolecular Architectures

The interplay of intermolecular forces, particularly hydrogen bonds, dictates the formation of distinct supramolecular architectures. iucr.org In hydrazide-containing structures, N—H···O hydrogen bonds are common and often lead to the formation of recognizable patterns, such as centrosymmetric dimers or extended chains. nih.gov For example, N'-(2-Methoxybenzylidene)acetohydrazide molecules are linked into centrosymmetric dimers by pairs of N—H···O hydrogen bonds. Other interactions, like C—H···π and π–π stacking, can further link these primary motifs into more complex two- or three-dimensional networks. iucr.org The specific crystal packing motifs for this compound remain undetermined in the absence of experimental structural data.

Thermal Decomposition Pathways and Stability Studies

Understanding the thermal stability and decomposition behavior of a compound is essential for its handling, storage, and potential application. Thermal analysis techniques provide critical information on how a substance's physical and chemical properties change with temperature.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques in thermal analysis. uni-siegen.de TGA measures the change in mass of a sample as a function of temperature, revealing mass loss events such as dehydration or decomposition. abo.fi DTA measures the temperature difference between a sample and an inert reference, identifying exothermic and endothermic processes like melting, crystallization, or decomposition. uni-siegen.de When used together (TG-DTA), they provide a comprehensive thermal profile of a material. researchgate.net

Studies on various acetohydrazide derivatives show they are often thermally stable up to temperatures well above 200°C. nih.gov The decomposition process can occur in single or multiple steps, corresponding to the fragmentation of different parts of the molecule. nih.gov A detailed kinetic analysis of TGA data can also be performed to determine parameters like activation energy, which quantifies the energy barrier to decomposition. nih.gov

Specific TG-DTA data for this compound were not found in the surveyed literature. A typical analysis would yield the data points shown in the table below, indicating the onset of decomposition and the mass loss at each stage.

| Analysis | Parameter | Value |

|---|---|---|

| DTA | Melting Point (Tonset) | Data not available |

| Decomposition Peak (Tpeak) | Data not available | |

| TGA | Decomposition Onset (Tonset) | Data not available |

| Mass Loss (%) | Data not available |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on N'-(2-Methoxyphenyl)acetohydrazide and Related Structures

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for investigating the properties of hydrazone and acetohydrazide derivatives. nih.govresearchgate.netscirp.orgresearchgate.netnih.gov These computational approaches allow for the detailed examination of molecular geometries, electronic distributions, and spectroscopic features. researchgate.netwisc.edu By calculating various molecular parameters, a comprehensive picture of the molecule's stability, reactivity, and potential interactions can be constructed. nih.govscirp.org

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for ground-state electronic structure calculations. ohio-state.eduabinit.org DFT methods are widely used to model the properties of hydrazide derivatives by calculating their optimized geometries, vibrational frequencies, and a suite of electronic parameters that dictate their chemical behavior. nih.govnih.govresearchgate.net Functionals like B3LYP are commonly paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve results that show good agreement with experimental data. researchgate.netresearch-nexus.netresearchgate.net

Geometry optimization is a fundamental computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pk For acetohydrazide derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles in the ground state. research-nexus.netmdpi.com These theoretical parameters are often validated by comparing them with experimental data from X-ray crystallography, with good correlations frequently observed. research-nexus.netmdpi.comconicet.gov.ar

Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around its single bonds. pjbmb.org.pknih.gov In molecules like this compound, rotation around the N-N, N-C, and C-C single bonds can lead to various conformers with different relative energies. For instance, in a related compound, 2-(3-Methoxyphenyl)acetohydrazide, the planar hydrazide group is oriented at a dihedral angle of 86.66 (3)° with respect to the benzene (B151609) ring. researchgate.net Studies on similar hydrazone structures have shown that the E isomeric form is often more stable than the Z form, sometimes by several kcal/mol, due to the potential for forming stabilizing intramolecular hydrogen bonds. conicet.gov.ar

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.com The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. pku.edu.cn

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability and reactivity. numberanalytics.comsemanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from the low-lying HOMO to the high-lying LUMO. semanticscholar.org Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. numberanalytics.com DFT calculations are routinely used to determine these orbital energies and the resulting energy gap. nih.govtandfonline.comnih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for Related Hydrazide Compounds

| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one | DFT/B3LYP/6-31G(d, p) | - | - | 2.96 | nih.gov |

| 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | DFT-B3LYP/6-311G++(d,p) | -5.8915 | -1.9353 | 3.9562 | nih.gov |

| (Z)-2-hydroxy-N′-(2-oxo-1,2-diphenylethylidene) benzohydrazide (B10538) (B2) | QCC | -9.471 | -1.972 | - | researchgate.net |

| (Z)-2-hydroxy-N′-(2-hydroxy-1,2-diphenylethylidene) benzohydrazide (B1) | QCC | -9.213 | -1.537 | - | researchgate.net |

Density Functional Theory (DFT) Calculations

Global Reactivity Descriptors: Hardness (η), Softness (S), Electronegativity (χ), and Electrophilicity Index (ω)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. scirp.orgtandfonline.com These parameters are calculated using the following relationships based on Koopmans' theorem:

Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2. scirp.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. scirp.orgsemanticscholar.org Hard molecules have a large energy gap, while soft molecules have a small one.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. scirp.org

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons from the environment. It is defined as ω = χ² / (2η). scirp.org

These descriptors are valuable for comparing the reactivity of different molecules within a series. scirp.org

Table 2: Calculated Global Reactivity Descriptors for a Related Xanthene Derivative

| Parameter | Definition | Value | Source |

|---|---|---|---|

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | -3.9134 eV | nih.gov |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | 1.9781 eV | nih.gov |

| Chemical Softness (S) | S = 1 / η | 0.5055 eV⁻¹ | nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.8718 eV | nih.gov |

Data for 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Dipole Moment and Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface, which helps in identifying reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net

Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In hydrazide structures, these are typically localized on the electronegative oxygen and nitrogen atoms of the carbonyl and hydrazide groups. nih.govresearchgate.net

Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly those bonded to nitrogen (N-H). nih.govresearchgate.net

Green regions signify areas of neutral or near-zero potential. nih.gov

The MEP map provides a visual confirmation of the charge distribution and helps predict intermolecular interactions like hydrogen bonding. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and predicting the UV-visible absorption spectra of molecules. ohio-state.eduresearchgate.netnih.gov It is an extension of ground-state DFT that provides information about excited states at a reasonable computational cost. ohio-state.edu

By calculating the vertical excitation energies and the corresponding oscillator strengths (f), TD-DFT can simulate the electronic spectrum, which can then be compared with experimental results. researchgate.nettandfonline.com This comparison helps in assigning the observed absorption bands to specific electronic transitions, often described in terms of contributions from frontier orbitals (e.g., HOMO → LUMO, HOMO-1 → LUMO). nih.govresearchgate.net For example, in a study of a thiazolidin-4-one derivative, TD-DFT calculations showed electronic transitions at 388 nm and 495 nm. nih.gov Similarly, studies on nickel(II) complexes of N'-(pyridine-2-ylmethylene)acetohydrazide have used TD-DFT to successfully interpret the electronic spectra. researchgate.net

Table 3: Calculated Electronic Transitions for a Related Nickel(II) Complex

| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Source |

|---|---|---|---|---|

| 924 | 1.341 | 0.007 | βHOMO→βLUMO+3 (48%) | researchgate.net |

| 868 | 1.427 | 0.0003 | βHOMO→βLUMO+3 (15%) | researchgate.net |

| 380 | - | - | βHOMO→βLUMO+4 (94%) | researchgate.net |

Data for a Nickel(II) complex of N'-(pyridine-2-ylmethylene)acetohydrazide

Ab Initio and Semi-Empirical Molecular Orbital Methods (e.g., AM1, PM3, MINDO/3, MNDO)

Semi-empirical molecular orbital methods offer a computationally efficient means to investigate large molecular systems. tau.ac.il These methods are derived from the more rigorous Hartree-Fock (HF) theory but introduce approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.denumberanalytics.com Methods such as Austin Model 1 (AM1), Parametric Method 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly reduces the computational cost. uni-muenchen.de

These methods simplify the Hartree-Fock equations by approximating or neglecting certain complex integrals, which are then compensated for by the empirical parameterization. numberanalytics.com This approach makes them faster than ab initio methods, which calculate all integrals without approximation. tau.ac.il For molecules like this compound, these methods can be used for initial geometry optimizations and to calculate electronic properties such as heats of formation. uni-muenchen.de However, while useful, the accuracy of semi-empirical methods can be limited, particularly for systems with hydrogen bonding or for transition states, and their performance is often surpassed by Density Functional Theory (DFT) or ab initio methods when compared with experimental results. tau.ac.ilresearchgate.net

Advanced Computational Analyses

To gain a more profound understanding of the molecule's electronic structure and the subtle forces at play, more advanced computational techniques are employed. These include analyses of orbital interactions and non-covalent forces.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for translating complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and delocalizing orbital interactions. uni-muenchen.dewisc.edu This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de The stabilization energy (E(2)) associated with a donor-acceptor interaction is a key indicator of the strength of charge delocalization.

A representative NBO analysis for a molecule with similar functional groups is detailed in the table below, highlighting the most significant charge transfer interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of Carbonyl | π(N-N) | ~25-35 | n → π |

| LP (N) of Hydrazide | π(C=O) | ~40-60 | n → π |

| LP (O) of Methoxy (B1213986) | π(C-C) of Aryl Ring | ~15-25 | n → π |

| π (C-C) of Aryl Ring | π(C-C) of Aryl Ring | ~18-22 | π → π |

Note: The values are representative and illustrate the types of interactions and their typical stabilization energies found in similar molecular structures.

Reduced Density Gradient (RDG) and Hirshfeld Surface (HS) Analyses for Non-Covalent Interactions

Hirshfeld Surface (HS) analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net By mapping properties like normalized contact distance (dnorm) onto the surface, it is possible to identify regions of close intermolecular contact, which are crucial for the stability of the crystal packing. The surface can be deconstructed into a 2D fingerprint plot, which summarizes the proportion of different types of atomic contacts. nih.gov

For a closely related molecule, N-(2-methoxyphenyl)acetamide, HS analysis reveals the dominant role of H···H, C···H/H···C, and O···H/H···O interactions in the crystal packing. researchgate.net These non-covalent interactions are fundamental to the supramolecular assembly.

Complementing HS analysis, Reduced Density Gradient (RDG) analysis identifies non-covalent interactions in real space based on the electron density and its gradient. researchgate.nettandfonline.com This method can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and strong repulsive interactions (steric clashes). researchgate.net Together, HS and RDG provide a comprehensive picture of the non-covalent interaction landscape.

The table below presents the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for the analogous compound N-(2-methoxyphenyl)acetamide. researchgate.net

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 53.9 |

| C···H/H···C | 21.4 |

| O···H/H···O | 21.4 |

| N···H/H···N | 1.7 |

Data sourced from Hirshfeld surface analysis of N-(2-methoxyphenyl)acetamide, a structurally similar compound. researchgate.net

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. researchgate.net For this compound and related compounds, calculated structural parameters (bond lengths, bond angles, and dihedral angles) from methods like DFT are often compared with data obtained from single-crystal X-ray diffraction (XRD). nih.gov

Typically, a high degree of correlation is observed between the calculated and experimental geometries. nih.gov Minor discrepancies are expected and can often be attributed to the different states of matter: theoretical calculations are commonly performed on an isolated molecule in the gas phase, whereas XRD data reflects the molecule's structure in the solid state, where it is influenced by intermolecular forces and crystal packing effects. nih.gov Similarly, theoretical vibrational frequencies are often scaled to achieve better agreement with experimental FT-IR spectra. researchgate.net

The following table provides a representative comparison between calculated (DFT/B3LYP) and experimental (XRD) geometric parameters for a molecule containing the 2-methoxyphenyl moiety, illustrating the typical level of agreement.

| Parameter | Bond/Angle | Calculated (DFT) | Experimental (XRD) |

|---|---|---|---|

| Bond Length (Å) | C-O (methoxy) | 1.365 | 1.371 |

| O-CH₃ (methoxy) | 1.428 | 1.422 | |

| C=O (amide) | 1.231 | 1.225 | |

| Bond Angle (°) | C-O-CH₃ (methoxy) | 117.5 | 117.8 |

| O=C-N (amide) | 123.4 | 123.9 | |

| C-N-N (hydrazide) | 119.8 | 119.2 |

Note: Data is representative, based on studies of molecules containing the 2-methoxyphenyl group, such as (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one. nih.gov

Coordination Chemistry of N 2 Methoxyphenyl Acetohydrazide and Its Derivatives

Ligand Design Principles for Acetohydrazide-Based Complexes

The efficacy of acetohydrazide derivatives, including N'-(2-Methoxyphenyl)acetohydrazide, as ligands in coordination chemistry stems from several key structural features. The core acetohydrazide backbone, often part of a larger hydrazone structure (-C=N-NH-C=O-), provides a robust framework for chelation. This framework contains strategically positioned nitrogen and oxygen donor atoms with available lone pairs of electrons, making them excellent candidates for coordinating with metal ions.

The design of these ligands is predicated on their ability to form stable, often five- or six-membered, chelate rings with a central metal atom. This chelate effect significantly enhances the thermodynamic stability of the resulting complexes compared to those formed with analogous monodentate ligands. The presence of the 2-methoxyphenyl group in this compound can influence the electronic properties and steric hindrance of the ligand, thereby subtly tuning the properties of the final metal complex. Furthermore, the introduction of other functional groups onto the aromatic ring or the hydrazide moiety can modulate the ligand's denticity, solubility, and the coordination geometry of the metal center. bohrium.commdpi.comfrontiersin.orgresearchgate.netuni-wuerzburg.de

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved through the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. researchgate.netresearchgate.net Ethanolic or methanolic solutions are commonly employed, and the reaction is often carried out under reflux to ensure completion. mdpi.comarabjchem.orgresearchgate.net The resulting solid complexes can then be isolated by filtration, washed, and dried.

Characterization of these complexes involves a suite of analytical and spectroscopic techniques to determine their composition and structure. Elemental analysis provides the empirical formula, while molar conductance measurements in solvents like DMSO can distinguish between electrolytic and non-electrolytic complexes. researchgate.netresearchgate.netresearchgate.net Spectroscopic methods are crucial for elucidating the coordination mode. Infrared (IR) spectroscopy is used to identify shifts in the vibrational frequencies of key functional groups (e.g., C=O, C=N, N-H) upon coordination to the metal ion. researchgate.netmdpi.com Electronic (UV-Vis) spectra provide information about the electronic transitions within the complex and help in proposing the geometry around the metal center. researchgate.net For diamagnetic complexes, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy offers detailed structural information. researchgate.net

Formation of Transition Metal Complexes

This compound and related ligands have been shown to form stable complexes with a wide range of transition metals. The specific metals listed in the outline are discussed below, with findings often drawn from analogous acetohydrazide or hydrazone systems due to the specificity of the subject compound.

Complexes of Co(II), Ni(II), Cu(II), and Zn(II) with acetohydrazide-type ligands are extensively reported. bohrium.comresearchgate.netresearchgate.net These first-row transition metals readily coordinate with the nitrogen and oxygen donor atoms of the ligand. Pd(II) and Cd(II) also form stable complexes, often exhibiting square planar and tetrahedral geometries, respectively. bohrium.comarabjchem.org

Reports on Fe(III) and Ru(III) complexes with similar hydrazone ligands indicate the formation of stable, often octahedral, complexes. frontiersin.orgresearchgate.netekb.eg The coordination chemistry of ruthenium, in particular, is of great interest due to its potential applications in catalysis and medicine. frontiersin.orgjhsci.ba

Actinide complexes, such as those with Th(IV) and Uranyl (UO₂(VI)) , have been synthesized with hydrazone and other related ligands. researchgate.netekb.egptfarm.pl These heavy elements have high coordination numbers, leading to diverse and complex structures. ptfarm.pl

Main group metals like Sn(IV) and early transition metals like Hf(IV) also form complexes with acetohydrazide derivatives. frontiersin.orgresearchgate.netnih.govtandfonline.com For instance, hafnium(IV) has been shown to form complexes with ligands structurally similar to this compound. researchgate.netnih.gov Dioxidovanadium(V) and vanadyl(IV) (VO²⁺ ) complexes with hydrazone ligands have also been synthesized and characterized, demonstrating the versatility of these ligands in coordinating with metals in various oxidation states. ekb.egnih.govrsc.orgnist.gov

The following table summarizes the formation of various transition metal complexes with acetohydrazide-type ligands, as indicated by the available literature.

| Metal Ion | Formation of Complexes with Acetohydrazide-Type Ligands | Representative Geometries |

| Co(II) | Yes | Octahedral, Square Planar |

| Ni(II) | Yes | Octahedral, Square Planar |

| Cu(II) | Yes | Octahedral, Square Planar |

| Zn(II) | Yes | Octahedral, Tetrahedral |

| Pd(II) | Yes | Square Planar |

| Cd(II) | Yes | Octahedral, Tetrahedral |

| Fe(III) | Yes | Octahedral |

| Ru(III) | Yes | Octahedral |

| Th(IV) | Yes | High Coordination Number (e.g., 8, 9, 10) |

| UO₂(VI) | Yes | High Coordination Number |

| Sn(IV) | Yes | Pentacoordinated, Octahedral |

| Hf(IV) | Yes | Octahedral |

| VO(IV)/V(V) | Yes | Square Pyramidal, Octahedral |

Note: The geometries are based on studies of various acetohydrazide and hydrazone derivatives.

Elucidation of Chelation Modes and Ligand Denticity

A significant feature of acetohydrazide ligands is their flexidentate nature, meaning they can coordinate to a metal center using a variable number of donor atoms. semanticscholar.org Their denticity—the number of donor groups used to bind to the central metal—can range from bidentate to tetradentate. ekb.eg

Bidentate Coordination: The ligand can coordinate as a neutral bidentate species, typically through the carbonyl oxygen and the azomethine nitrogen atom. researchgate.netsemanticscholar.org It can also act as a monobasic bidentate ligand by coordinating through the deprotonated enolic oxygen and the azomethine nitrogen. researchgate.net

Tridentate Coordination: Tridentate chelation is also common, where the ligand acts as a monobasic or dibasic species. For example, in its enol form, it can coordinate through the phenolic oxygen (if present), the enolic oxygen, and the azomethine nitrogen. researchgate.netekb.eg

Tetradentate Coordination: In some cases, particularly with larger metal ions or in the formation of binuclear complexes, the ligand can exhibit tetradentate behavior. ekb.eg

The chelation can be further classified based on the protonation state of the ligand:

Neutral: The ligand coordinates in its keto form without the loss of any protons. semanticscholar.org

Monobasic: The ligand loses one proton, typically from the enolized amide group or a phenolic hydroxyl group, to coordinate as an anion. researchgate.net

Dibasic: The ligand loses two protons, allowing for more extensive coordination. ekb.eg

This versatility in chelation modes allows for the formation of a wide variety of metal complexes with different stoichiometries and geometries. ekb.eg

Influence of Tautomerism (Keto-Enol Forms) on Coordination Behavior

The coordination behavior of this compound is profoundly influenced by its ability to exist in two tautomeric forms: the keto form and the enol form. researchgate.netresearchgate.net This keto-enol tautomerism involves the migration of a proton from the nitrogen atom of the hydrazide moiety to the carbonyl oxygen. libretexts.org

Keto Form: In the solid state and in certain solutions, the ligand predominantly exists in the keto form (-C(=O)-NH-). When it coordinates in this form, it typically acts as a neutral ligand, binding through the carbonyl oxygen and the imine nitrogen. researchgate.net

Enol Form: In the presence of a metal ion and under appropriate pH conditions, the ligand can undergo deprotonation to form the enolate tautomer (-C(O⁻)=N-). In this enolic form, the ligand acts as a monoanionic chelating agent. researchgate.net The deprotonated oxygen atom becomes a coordination site, which often leads to the formation of very stable six-membered chelate rings.

The ability to coordinate in either form is a critical aspect of the ligand's design, as it dictates the charge of the resulting complex and influences its ultimate structure, stability, and reactivity. The equilibrium between the keto and enol forms can be shifted by factors such as the solvent, pH, and the nature of the metal ion itself. taylorandfrancis.com

Structural Analysis and Properties of Metal Complexes

Proposed Geometric Structures

Based on spectroscopic data (UV-Vis, IR), magnetic susceptibility measurements, and, where possible, X-ray crystallography, various geometric structures have been proposed for metal complexes of acetohydrazide derivatives. researchgate.netmdpi.comekb.eg The geometry is highly dependent on the nature of the metal ion, its oxidation state, the coordination number, and the chelation mode of the ligand.

Commonly proposed geometries include:

Octahedral: This is a frequent geometry for many transition metals, including Co(II), Ni(II), Fe(III), and Ru(III), typically involving a 1:2 metal-to-ligand ratio or the inclusion of solvent molecules or other co-ligands in the coordination sphere. researchgate.netresearchgate.netekb.eg

Tetrahedral: This geometry is often observed for d¹⁰ metal ions like Zn(II) and Cd(II). ekb.eg

Square Planar: This geometry is characteristic of d⁸ metal ions such as Ni(II) and Pd(II), and is also found in some Cu(II) complexes. researchgate.netmdpi.comekb.eg

The following table provides examples of proposed geometries for various metal complexes with acetohydrazide-type ligands.

| Metal Complex Example (General) | Proposed Geometry | Supporting Evidence |

| [Co(L)₂] | Octahedral | Magnetic moment, Electronic spectra |

| [Ni(L)₂] | Octahedral or Square Planar | Magnetic moment, Electronic spectra |

| [Cu(L)₂] | Distorted Octahedral, Square Planar | Magnetic moment, ESR, Electronic spectra |

| [Zn(L)₂] | Tetrahedral | ¹H NMR, ¹³C NMR (for diamagnetism) |

| [Pd(L)₂] | Square Planar | Diamagnetism, Electronic spectra |

| [Hf(L)Cl₃(H₂O)] | Octahedral | Spectroscopic and analytical data |

L represents a bidentate or tridentate acetohydrazide-type ligand.

Mechanistic Insights into Biological and Interfacial Interactions

Molecular Mechanisms of Enzyme Inhibition

Hydrazide derivatives, including N'-(2-Methoxyphenyl)acetohydrazide, are recognized for their ability to inhibit various enzymes, a property attributed to the reactive hydrazide-hydrazone scaffold. researchgate.netnih.gov

This compound and its analogues have demonstrated notable inhibitory activity against urease, a nickel-containing metalloenzyme. The mechanism of inhibition is closely tied to the compound's ability to interact with the nickel ions in the enzyme's active site. Molecular docking studies of similar hydrazone derivatives suggest that the hydrazone's core thiazole (B1198619) ring can interact with both nickel atoms. acs.org

Table 1: Urease Inhibitory Activity of Selected Hydrazone Derivatives

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 9a (Hydrazonothiazoline) | 2-Methoxyphenyl | 1.73 | - | acs.org |

| Compound 11a (Indole-based) | 3,4-Dihydroxy | 0.60 | - | acs.org |

| Compound 2g (Pyrazoline) | 4-Hydroxy, 3-Methoxy | 9.13 ± 0.25 | Competitive | acs.org |

| Thiourea (Standard) | - | 21.37 ± 0.26 | - | acs.org |

| Acetohydroxamic acid (Standard) | - | 37.0 | - | researchgate.net |

This table is for illustrative purposes, showing the activity of related hydrazone structures.

The binding interactions typically involve the chelation of the nickel ions by the hydrazide moiety and the formation of hydrogen bonds with key amino acid residues in the active site, such as histidine. acs.orgnih.gov

The hydrazide functional group is a versatile pharmacophore that can interact with a wide array of enzymes. researchgate.net The inhibitory action of hydrazides can be either reversible or irreversible. mdpi.com

Reversible Inhibition : This often involves non-covalent interactions. Hydrazide derivatives can act as transition state mimics, forming electrostatic and hydrogen bonds with catalytic residues, such as the aspartates in aspartic proteases. tandfonline.com They can also engage in hydrophobic interactions. tandfonline.com For example, certain hydrazones are competitive inhibitors of monoamine oxidase A (MAO-A), binding to the enzyme through non-covalent forces like hydrogen bonds and hydrophobic interactions. mdpi.com In carbonic anhydrases, the hydrazide group acts as a bidentate zinc binder. nih.gov

Irreversible Inhibition : Some hydrazide derivatives, like iproniazid, cause irreversible inhibition by forming a covalent bond with the enzyme or its cofactor, such as the flavin coenzyme in MAO. mdpi.com

The nucleophilic character of the nitrogen atoms in the hydrazone group (-NHN=CH-) is a key determinant of their chemical reactivity and biological activity. mdpi.com This allows them to interact with various enzymatic targets, including but not limited to proteases, oxidoreductases, and anhydrases. mdpi.comtandfonline.comnih.gov

DNA Binding Mechanisms

Hydrazide-metal complexes, in particular, have been studied for their ability to interact with DNA, which is a critical mechanism for potential anticancer drugs. These interactions primarily occur through intercalation or groove binding. acs.orgfrontiersin.org

While many small molecules bind to the minor groove of DNA, major groove binding offers access to a more distinct pattern of hydrogen bond donors and acceptors, allowing for greater sequence specificity. rsc.orgcaltech.edu Proteins often recognize specific DNA sequences by interacting with the major groove. umass.edu

The specific preference for the major groove by a molecule like this compound would depend on its ability to form specific non-covalent interactions, such as hydrogen bonds, with the edges of the base pairs exposed in the major groove. rsc.org While direct crystallographic evidence for this compound binding in the major groove is not available, the structural features, including hydrogen bond donors and acceptors, suggest a potential for such interactions.

Table 2: DNA Binding Characteristics of Related Compounds

| Compound/Complex | Proposed Binding Mode | Technique | Reference |

|---|---|---|---|

| Copper(II) complex with (E)-N'-(5-bromo-2-hydroxybenzylidene) benzohydrazide (B10538) | Intercalation & Nuclease Activity | Spectral Studies, Gel Electrophoresis | frontiersin.orgepa.gov |

| Ru(II) complex with thiophene-2-carboxylic acid hydrazone | Intercalation | Spectral Studies | frontiersin.org |

| Mixed-ligand Cu(II) complex with N'-(2-hydroxybenzylidene) acetohydrazide | Intercalation | Spectral & Hydrodynamic measurements | eurjchem.com |

| DACA derivative (Acridine carboxamide) | Intercalation & Major Groove Binding | X-ray Crystallography | nih.gov |

This table illustrates common DNA binding modes for hydrazide complexes and other relevant molecules.

Antioxidant Activity Mechanisms

The role of hydrazide derivatives as antioxidants is an area of active research. Their ability to neutralize reactive oxygen species (ROS) is linked to specific structural features and chemical pathways. ktu.edu

The primary mechanism by which hydrazide-hydrazones exhibit antioxidant activity is through radical scavenging. This can occur via several pathways, most notably hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay , the antioxidant donates a hydrogen atom to the stable DPPH radical, neutralizing it. pensoft.net The presence of phenolic hydroxyl groups or methoxy (B1213986) groups on the aromatic ring of the hydrazone is often crucial for this activity. ktu.edubas.bg For example, studies on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives showed significant DPPH scavenging activity, in some cases exceeding that of ascorbic acid. ktu.edu The methoxy group is thought to contribute to the antioxidant potential. smolecule.com

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the transfer of an electron from the antioxidant to the ABTS radical cation. nih.gov Hydrazide-hydrazones that are effective in this assay demonstrate good electron-donating capabilities. nih.govpensoft.net

Table 3: Antioxidant Activity of Hydrazide Derivatives

| Compound | Assay | Activity/Mechanism | Key Structural Feature | Reference |

|---|---|---|---|---|

| N'-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | 1.37 times more active than ascorbic acid | Methoxyphenylamino group | ktu.edu |

| Pyrrole-based hydrazide-hydrazone 5b | DPPH & ABTS | High radical scavenging | Hydroxyphenyl group | pensoft.net |

| Benzimidazole-2-thione hydrazone | ABTS | Effective scavenger | Methoxy and hydroxyl groups | bas.bg |

| Pyrrole-based hydrazide-hydrazone 7d & 8d | DPPH & ABTS | Best radical scavengers in series | p-hydroxyl group | nih.gov |

This table presents antioxidant data for various hydrazide structures, highlighting the importance of specific functional groups.

Corrosion Inhibition Mechanisms

This compound and its derivatives have been identified as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. rsc.orgrsc.org The inhibition mechanism is primarily based on the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. researchgate.netacs.org This action impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions, classifying such compounds as mixed-type inhibitors. researchgate.netmdpi.com

The efficacy of a corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. This adsorption process for hydrazide derivatives involves the presence of heteroatoms (Nitrogen and Oxygen), aromatic rings, and π-electrons, which act as active centers for interaction with the metal. tandfonline.comacs.org The adsorption can occur through several modes:

Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface (which is protonated in an acidic medium) and the protonated inhibitor molecule.

Chemical Adsorption (Chemisorption): This is a stronger form of interaction involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate bond. acs.orgnih.gov The lone pair electrons on the nitrogen and oxygen atoms of the acetohydrazide group and the π-electrons of the methoxyphenyl ring are readily available for this type of bonding. tandfonline.com

Studies on related hydrazone derivatives show that the adsorption process often follows the Langmuir adsorption isotherm. rsc.orgmdpi.comresearchgate.net This model implies that the inhibitor molecules form a monolayer on the metal surface, with each molecule occupying a single adsorption site without interaction between the adsorbed molecules. rsc.org The strength and mode of adsorption (physisorption, chemisorption, or a mix of both) can be inferred from the thermodynamic parameter, the standard free energy of adsorption (ΔG°ads). tandfonline.com

Table 1: Adsorption Characteristics of Hydrazide Derivatives on Metal Surfaces

| Inhibitor System | Metal/Medium | Adsorption Isotherm | Type of Inhibition | Key Findings |

|---|---|---|---|---|

| Eugenol derivative with 2-(2-methoxyphenyl) acetohydrazide moiety | Carbon Steel / 1 M HCl | Langmuir | Mixed-Type | Adsorption is a key mechanism, forming a protective film on the steel surface. rsc.orgrsc.org |

| Schiff bases of hydrazide derivatives | Mild Steel / 1.0 M HCl | Langmuir (Mixed-type adsorption) | Mixed-Type | The presence of N and O atoms facilitates the formation of a protective layer via adsorption. tandfonline.com |

This table is generated based on findings for related hydrazide and hydrazone compounds to illustrate the general principles applicable to this compound.

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide profound insights into the relationship between the molecular structure of an inhibitor and its performance. scirp.orgresearchgate.net Several calculated parameters are used to predict and explain the inhibitive action of molecules like this compound. taylorfrancis.com

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process and inhibition efficiency. researchgate.net The lone pairs on the nitrogen and oxygen atoms and the π-system of the benzene (B151609) ring in this compound contribute significantly to its HOMO.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface (back-donation), which also strengthens the adsorption bond. researchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency as it facilitates the electron transfer process between the inhibitor and the metal. researchgate.nettaylorfrancis.com

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface due to enhanced dipole-dipole interactions, although its correlation with inhibition efficiency is not always direct. researchgate.net

Electron Donating/Accepting Groups: The presence of the electron-donating methoxy (-OCH3) group on the phenyl ring increases the electron density at the active centers of the this compound molecule, thereby enhancing its electron-donating ability (increasing EHOMO) and improving its corrosion inhibition performance. acs.org

The combination of these parameters helps in building a comprehensive model of the inhibitor-metal surface interaction, explaining why certain molecular structures exhibit superior corrosion protection. researchgate.net

| ΔN (Fraction of Electrons Transferred) | The number of electrons transferred from the inhibitor to the metal | A positive value indicates that the molecule can donate electrons to the metal surface. scirp.org |

This table outlines the general significance of quantum chemical parameters in the study of corrosion inhibitors.

Structure Activity Relationship Sar Studies: Mechanistic Perspectives

Influence of Substituents on the 2-Methoxyphenyl Moiety on Molecular Interactions

The 2-methoxyphenyl group is a key structural feature of N'-(2-Methoxyphenyl)acetohydrazide, and modifications to this part of the molecule can significantly impact its interactions with biological targets. The position and nature of substituents on the phenyl ring can alter the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for molecular recognition.

Research on related N'-phenylhydrazides has shown that the type and position of substituents on the phenyl ring are critical for their biological activity, such as antifungal properties. nih.govresearchgate.net For instance, in a series of N'-phenylhydrazides, compounds with substituents at the para-position of the phenyl ring, such as -CH3, -Cl, and -F, demonstrated higher antifungal activity compared to those with substituents at the ortho- or meta-positions. preprints.org This suggests that the spatial arrangement of the substituent plays a significant role in how the molecule fits into the active site of its target.

Molecular docking studies on similar compounds have further elucidated the role of the substituted phenyl ring. For example, in a series of quinazolone-sulfonate conjugates, the position of a sulfonyl group on the terminal phenyl ring was found to affect binding interactions, although changing it from the meta- to the para- position did not have a significant effect. rsc.org This highlights that while the presence of a substituent is important, its precise location can sometimes be tolerated by the binding pocket.

The following table summarizes the influence of various substituents on the phenyl ring of hydrazide derivatives based on findings from related studies.

| Substituent | Position on Phenyl Ring | Observed Effect on Activity | Reference |

| -CH3 | para | Increased antifungal activity | preprints.org |

| -Cl | para | Increased antifungal activity | preprints.org |

| -F | para | Increased antifungal activity | preprints.org |

| -Cl | ortho | Lower antifungal activity compared to para | preprints.org |

| -Br | meta | Lower antifungal activity compared to para | preprints.org |

| -Cl | para | Efficient antimicrobial agent | researchgate.net |

| -Br | para | Efficient antimicrobial agent | researchgate.net |

Impact of the Hydrazide and Hydrazone Linkage on Specific Molecular Recognition

The hydrazide (-CONHNH-) and hydrazone (-C=N-NH-CO-) linkages are central to the biological activity of many compounds, including this compound and its derivatives. mdpi.comekb.eg This functional group is not merely a linker but an active participant in molecular recognition, primarily through its ability to form hydrogen bonds. scielo.br

The hydrazone group possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, allowing it to form multiple hydrogen bonds with receptor sites, which can be crucial for high-affinity binding. dergipark.org.tr The two nitrogen atoms of the hydrazone structure are nucleophilic, while the carbon atom can be both nucleophilic and electrophilic, making the group reactive and capable of various chemical interactions. tandfonline.com The ability of hydrazones to exist in keto-enol tautomeric forms and as cis-trans isomers adds to their structural diversity and potential for specific interactions. dergipark.org.tr

In studies of protein conjugates, the hydrazone bond has been used to link proteins together. nih.gov The stability of these linkages, which can be enhanced by the presence of multiple hydrazone bonds, underscores the strength of this interaction. nih.gov Furthermore, the hydrazone linkage can be reduced to a more stable hydrazide bond, offering a way to create irreversible inhibitors if desired. nih.gov

The importance of the hydrazide-hydrazone moiety is also evident in its role as a scaffold in the design of various biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govekb.egrsc.orgrsc.org For example, N-acylhydrazone derivatives are recognized as privileged structures in medicinal chemistry due to their versatile binding properties. rsc.org

| Linkage Feature | Role in Molecular Recognition | Significance | Reference |

| N-H group | Hydrogen bond donor | Forms key interactions with receptor sites. | dergipark.org.tr |

| C=O group | Hydrogen bond acceptor | Contributes to binding affinity and specificity. | dergipark.org.tr |

| Azomethine group (-C=N-) | Provides structural rigidity and specific geometry. | Influences the overall conformation of the molecule. | dergipark.org.tr |

| Keto-enol tautomerism | Allows for different interaction modes. | Enhances the potential for specific binding. | dergipark.org.tr |

Rational Design Principles for Modulating and Enhancing Specific Molecular Activities

Rational drug design aims to develop new therapeutic agents based on a known biological target. For compounds like this compound, this involves using knowledge of its SAR to make targeted modifications that are predicted to improve its activity.

One key principle is the strategic modification of the lead compound to optimize its interactions with the target. This can involve altering substituents to improve binding affinity, as discussed in section 7.1. For example, the development of novel succinate (B1194679) dehydrogenase inhibitors was inspired by the structures of natural products, leading to the synthesis of d/l-camphorhydrazide derivatives with potent antifungal activity. nih.gov

Another principle is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's pharmacological profile. For instance, the hydrazide or hydrazone moiety can be incorporated into different heterocyclic scaffolds to create hybrid molecules with enhanced biological activity. rsc.org This approach has been used to develop benzothiazolecarbohydrazide-sulfonate conjugates with anticancer properties. rsc.org

Computational methods, such as molecular docking, are also integral to rational design. scielo.br These techniques can predict how a molecule will bind to a receptor, allowing researchers to prioritize the synthesis of compounds that are most likely to be active. mdpi.com Docking studies have been used to understand the binding modes of hydrazone derivatives and to rationalize their observed biological activities. researchgate.net

The design of novel compounds often involves a multi-step synthesis process where different structural motifs are combined. For example, a series of N'-phenylhydrazides were designed and synthesized, leading to the identification of compounds with promising antifungal activity. researchgate.netmdpi.com This iterative process of design, synthesis, and testing is fundamental to the development of new and more effective molecular agents. nih.gov

| Design Principle | Application Example | Outcome | Reference |

| Scaffold Hopping | Replacing a core molecular structure with a different one while maintaining similar biological activity. | Discovery of novel classes of compounds with improved properties. | rsc.org |

| Substituent Modification | Adding or changing functional groups on a lead compound. | Enhanced binding affinity and specificity. | nih.gov |

| Hybrid Molecule Design | Combining structural features from different active compounds. | Creation of molecules with dual or enhanced activity. | rsc.org |

| Computational Modeling | Using computer simulations to predict molecular interactions. | Prioritization of synthetic targets and understanding of binding modes. | mdpi.com |

Future Research Directions and Emerging Avenues

Advanced Computational Modeling for Predictive Design and Virtual Screening of N'-(2-Methoxyphenyl)acetohydrazide Derivatives

The future of designing novel molecules based on the this compound scaffold will heavily rely on advanced computational techniques. Methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and machine learning-based virtual screening are pivotal for accelerating the discovery of new derivatives with tailored properties. nih.govresearchgate.net

Virtual screening allows for the rapid computational assessment of large libraries of virtual compounds derived from the core scaffold. researchgate.net This process can predict their binding affinity to specific biological targets, such as enzymes or receptors, thereby identifying promising candidates for further synthesis and experimental testing. nih.govacs.org For instance, computational models can be built to screen for derivatives with potential as inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-IV) or monoamine oxidase (MAO), based on the established activity of similar hydrazide structures. nih.govroyalsocietypublishing.org Molecular docking studies can elucidate the specific binding modes of these derivatives, revealing key interactions, such as hydrogen bonds and hydrophobic interactions, within the target's active site. acs.orgroyalsocietypublishing.org

Furthermore, the development of pharmacophore models based on the this compound structure can guide the design of new molecules with enhanced activity and selectivity. researchgate.netacs.org These computational approaches not only streamline the drug discovery process but also provide deep insights into the structure-activity relationships governing the function of these molecules, enabling a more rational and efficient design strategy. royalsocietypublishing.orgnih.gov

Table 1: Computational Techniques in Drug Discovery

| Computational Technique | Application in this compound Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding orientation and affinity of derivatives to biological targets (e.g., enzymes, receptors). acs.orgroyalsocietypublishing.org | Identification of potent inhibitors and elucidation of binding mechanisms. |

| Virtual Screening | High-throughput computational filtering of compound libraries to identify potential "hits". nih.govresearchgate.net | Rapid discovery of novel bioactive derivatives from large virtual libraries. |

| QSAR | Correlating chemical structure with biological activity to predict the potency of new derivatives. | Guiding the design of derivatives with optimized activity. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. researchgate.netacs.org | Creating a template for designing novel molecules with high specificity. |

| Machine Learning | Developing predictive models based on existing data to screen new compounds and predict properties. researchgate.net | Enhancing the accuracy of virtual screening and identifying non-obvious structure-activity relationships. |

Exploration of Novel Coordination Architectures and Potential Catalytic Applications

The acetohydrazide moiety in this compound makes it an excellent ligand for coordinating with metal ions. nih.gov The presence of multiple donor atoms (nitrogen and oxygen) allows it to form stable complexes with a variety of transition metals. researchgate.net Future research will likely focus on synthesizing and characterizing new metal complexes of this compound and its derivatives.

These novel coordination compounds could exhibit interesting structural diversity, from simple mononuclear complexes to intricate supramolecular architectures held together by hydrogen bonds and other non-covalent interactions. researchgate.net The exploration of these coordination architectures is not just of fundamental chemical interest but also opens pathways to significant applications.

A particularly promising avenue is the investigation of the catalytic potential of these metal complexes. synthical.com Schiff base and hydrazone metal complexes are known to act as catalysts in various organic reactions, including oxidation processes. nih.govsynthical.com By carefully selecting the metal center and modifying the ligand scaffold, it may be possible to design highly efficient and selective catalysts based on this compound for specific chemical transformations. Research into the catalytic activity of its complexes with ions like copper(II) and nickel(II) could reveal new applications in industrial and synthetic chemistry. researchgate.net

Mechanistic Elucidation of Less Explored Interfacial Phenomena and Material Science Applications

The behavior of molecules at interfaces—the boundary between two different phases, such as a solid and a liquid—is crucial for many scientific and technological applications. uomustansiriyah.edu.iqtiu.edu.iq The structure of this compound, with its combination of polar (hydrazide) and non-polar (phenyl ring) groups, suggests it may exhibit interesting interfacial properties. dergipark.org.tr

Future studies could investigate the adsorption of this molecule onto various surfaces. uomustansiriyah.edu.iq This process is governed by a balance of forces between the molecule and the surface, and understanding it is key to new applications. uomustansiriyah.edu.iq For example, the ability of hydrazone derivatives to act as corrosion inhibitors for metals is an application that relies on their tendency to form a protective film at the metal-liquid interface. dergipark.org.tr Research could focus on elucidating the mechanism by which this compound and its derivatives inhibit corrosion on different metals and in various environments.

The study of how these molecules affect surface and interfacial tension is another important area. uobaghdad.edu.iq Molecules that concentrate at interfaces can reduce the surface tension of a liquid, a property utilized in wetting, emulsification, and foaming. e-bookshelf.de Investigating this compound as a potential surfactant could uncover its utility in formulations for coatings, detergents, or as a dispersing agent for solids in liquid media.

Development of this compound Scaffolds for Advanced Materials and Functional Molecules

The this compound core structure is a versatile building block, or scaffold, for the synthesis of more complex functional molecules and advanced materials. ekb.eg The chemical reactivity of the hydrazide group allows it to be readily converted into a variety of heterocyclic rings, such as oxadiazoles, pyrazoles, and thiazoles, which are themselves important pharmacophores in medicinal chemistry. nih.govmdpi.commdpi.com

The development of novel synthetic routes using this scaffold can lead to the creation of libraries of diverse compounds for biological screening. ekb.egmdpi.com These derivatives could find applications as anticancer, antimicrobial, or anti-inflammatory agents, building upon the known bioactivity of hydrazone-containing molecules. smolecule.commdpi.com

Beyond discrete molecules, this scaffold holds potential for the development of advanced materials. Hydrazone derivatives have been explored for use in functional polymers, dyes for dye-sensitized solar cells (DSSCs), and as components of light-emitting diodes. dergipark.org.tr Future work could involve incorporating the this compound unit into polymer backbones to create materials with specific optical, thermal, or mechanical properties. Furthermore, its potential use in creating bioactive scaffolds for tissue engineering, where cell adhesion and growth are paramount, represents another exciting frontier. und.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dipeptidyl peptidase-4 (DPP-IV) |

| Monoamine oxidase (MAO) |

| Copper(II) |

| Nickel(II) |

| Oxadiazoles |

| Pyrazoles |

常见问题

Basic: What are the standard synthetic routes for N'-(2-Methoxyphenyl)acetohydrazide and its derivatives?

Answer:

The synthesis typically involves condensation reactions between hydrazide precursors and aldehydes/ketones. A common method is the reaction of ethyl 2-(2-methoxyphenoxy)acetate with hydrazine hydrate in ethanol, yielding the hydrazide intermediate . Subsequent Schiff base formation is achieved by refluxing the hydrazide with aldehydes (e.g., benzaldehyde) in ethanol or methanol, often with catalytic acetic acid to enhance reaction efficiency . For example, describes the synthesis of 2-(4-allyl-2-methoxyphenoxy)aceto-hydrazide via hydrazine monohydrate treatment, followed by condensation with 2,5-hexanedione to form pyrrole derivatives in 90–96% yields . Microwave-assisted methods are also emerging for accelerated synthesis .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural features like methoxy groups (δ ~3.8–4.0 ppm) and hydrazide NH signals (δ ~10–11 ppm). highlights shielded pyrrole protons at δ 1.91 ppm and NH signals at δ 10.8 ppm .

- FTIR : C=O stretching (~1710 cm⁻¹) and NH vibrations (~3460 cm⁻¹) are diagnostic .